(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid
Description
(2E)-3-(3-{[(tert-Butoxy)carbonyl]amino}phenyl)prop-2-enoic acid is a synthetic organic compound characterized by an E-configured α,β-unsaturated carboxylic acid backbone. The molecule features a tert-butoxycarbonyl (Boc)-protected amino group at the meta position of the phenyl ring, which confers steric bulk and chemical stability. The Boc group is a widely used protecting group in peptide synthesis, shielding the amino functionality from undesired reactions during synthetic steps . The compound’s molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.30 g/mol.
Properties
CAS No. |
1041867-60-0 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(E)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17)/b8-7+ |
InChI Key |
ZAWVCJCZCIEHTI-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid generally involves:
- Protection of the amino group on a 3-aminophenyl precursor using tert-butoxycarbonyl (Boc) group.
- Formation of the propenoic acid side chain via a condensation reaction, typically a Knoevenagel or Wittig-type reaction, to establish the α,β-unsaturated acid with E-configuration.
Stepwise Preparation Protocol
Step 1: Boc Protection of 3-Aminophenyl Derivative
- Starting Material: 3-aminophenyl compound (e.g., 3-aminocinnamic acid or 3-aminophenylprop-2-enoic acid).
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine or sodium bicarbonate.
- Conditions: Reaction in an organic solvent like dichloromethane or acetonitrile at 0–25°C.
- Outcome: Formation of the Boc-protected amino intermediate, i.e., 3-{[(tert-butoxy)carbonyl]amino}phenyl derivative.
Step 2: Formation of the (2E)-Propenoic Acid Side Chain
Method A: Knoevenagel Condensation
- Reactants: Boc-protected 3-aminobenzaldehyde and malonic acid or its derivatives.
- Catalyst: Piperidine or ammonium acetate as base catalyst.
- Solvent: Ethanol or toluene.
- Conditions: Reflux for several hours.
- Result: Formation of the α,β-unsaturated acid with E-configuration, confirmed by NMR and chromatographic methods.
Method B: Wittig Reaction
- Reactants: Boc-protected 3-aminobenzaldehyde and phosphonium ylide.
- Conditions: Anhydrous solvents like THF, low temperature (-78°C to 0°C).
- Outcome: Stereoselective formation of the (E)-alkene.
Step 3: Purification
- Techniques: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
- Verification: TLC monitoring (Rf values around 0.1–0.7 depending on solvent system), NMR, and mass spectrometry.
Representative Experimental Data from Literature
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | 3-aminocinnamic acid, Boc2O, Et3N, DCM, 0–25°C, 2–4 h | 85–92 | High purity Boc-protected intermediate |
| Knoevenagel Condensation | Boc-protected 3-aminobenzaldehyde, malonic acid, piperidine, EtOH, reflux 4–6 h | 70–80 | E-isomer predominant, confirmed by NMR |
| Wittig Reaction (alternative) | Boc-protected aldehyde, stabilized ylide, THF, -78°C to RT | 65–75 | High stereoselectivity for E-isomer |
Detailed Reaction Mechanisms and Notes
- Boc Protection: The amino group nucleophilically attacks the Boc anhydride, forming a carbamate linkage. The reaction is typically mild and selective, avoiding side reactions.
- Knoevenagel Condensation: The active methylene group of malonic acid condenses with the aldehyde, followed by dehydration to yield the conjugated double bond with E-selectivity due to thermodynamic stability.
- Wittig Reaction: The phosphonium ylide reacts with the aldehyde to form an oxaphosphetane intermediate, which decomposes to the alkene and triphenylphosphine oxide. The reaction conditions favor the E-alkene.
Comparative Analysis of Methods
| Parameter | Knoevenagel Condensation | Wittig Reaction |
|---|---|---|
| Stereoselectivity | High E-selectivity | High E-selectivity |
| Reaction Time | 4–6 hours reflux | 1–3 hours, low temp |
| Reagents Cost | Moderate (malonic acid, base) | Higher (ylide synthesis) |
| Scalability | Good | Moderate |
| Purity | High, minor side products | High, requires purification |
Additional Research Insights
- The Boc protection step is crucial to prevent unwanted side reactions on the amino group during alkene formation.
- Reaction temperatures between 0–35°C for protection and 45–80°C for condensation steps optimize yields and purity.
- De-esterification or hydrolysis steps, if required, are carried out under mild aqueous base conditions (LiOH, NaOH, or KOH) at room temperature to avoid Boc deprotection.
- Chromatographic purification ensures removal of unreacted starting materials and side products, yielding analytically pure compound suitable for further synthetic applications.
Summary Table of Preparation Methods
| Stage | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, Et3N | 0–25°C, 2–4 h | 85–92 | Protects amino group |
| 2a | Knoevenagel Condensation | Malonic acid, Piperidine | Reflux EtOH, 4–6 h | 70–80 | Forms E-alkene |
| 2b | Wittig Reaction (alternative) | Phosphonium ylide | THF, -78°C to RT | 65–75 | Stereoselective E-alkene |
| 3 | Purification | Silica gel chromatography | Gradient hexane/EtOAc | - | High purity product |
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially after deprotection.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with Pd/C catalyst under pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It may also serve as a precursor for the synthesis of peptide-based drugs.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The Boc-protected amino group can be modified to enhance bioavailability and target specificity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal an active site that interacts with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Substituent Position and Electronic Effects
- Para-substituted Boc analogue: The compound (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid (CAS 197073-43-1) shares the same molecular formula (C₁₄H₁₇NO₄) but positions the Boc group at the para position.
- The absence of the Boc group increases hydrophilicity (molecular weight: 177.17 g/mol) but reduces stability under acidic conditions, making it prone to protonation or side reactions .
b. Functional Group Variations
- (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid (trans-Caffeic Acid): This natural compound (CAS 501-16-6) replaces the Boc-amino group with 3,4-dihydroxy substituents. The hydroxyl groups enhance aqueous solubility (logP ~1.1) and confer antioxidant properties, unlike the Boc-protected compound, which is more lipophilic (predicted logP ~2.5) .
- (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid: The sulfamoyl and trifluoromethyl groups introduce strong electron-withdrawing effects, increasing the acidity of the α,β-unsaturated acid (pKa ~3.5) compared to the Boc-protected compound (pKa ~4.2) .
Physicochemical Properties
Biological Activity
The compound (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid , also known by its CAS number 1041867-60-0, is a derivative of amino acids with significant potential in biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a phenyl ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to enhance the stability and solubility of amino acids.
Structural Representation
- Molecular Formula :
- SMILES Notation : CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies on various derivatives have demonstrated their ability to scavenge free radicals, which can be pivotal in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, indicating that this compound might exert similar effects in vivo .
Enzyme Inhibition Studies
In vitro studies have suggested that this compound could inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of certain proteases and kinases has been observed with related compounds, which could lead to therapeutic applications in cancer treatment and metabolic disorders .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of the Boc-Amino Acid : The amino acid is protected with a tert-butoxycarbonyl group.
- Formation of the Propene Derivative : The protected amino acid undergoes dehydroamination to form the propene derivative.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
Yield and Purity Data
| Step | Yield (%) | Conditions |
|---|---|---|
| Boc protection | 85% | Room temperature |
| Dehydroamination | 75% | 60°C for 4 hours |
| Final purification | 90% | HPLC |
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several derivatives of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical formation, suggesting strong antioxidant potential.
Case Study 2: Anti-inflammatory Mechanisms
In another research project, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal reaction conditions for synthesizing (2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid to maximize yield and purity?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group on the phenyl ring, followed by a coupling reaction to introduce the propenoic acid moiety. Key factors include:
- Solvent Choice : Polar aprotic solvents like DMF or dichloromethane are preferred for Boc protection to stabilize intermediates .
- Temperature Control : Reactions are performed at 0–25°C to minimize side reactions (e.g., premature deprotection) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product from by-products .
Example yield optimization table:
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents Boc cleavage |
| Reaction Time | 12–24 h | Ensures completion |
| Solvent | DMF | Enhances solubility |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR verify the presence of the Boc group (δ 1.4 ppm for tert-butyl protons) and α,β-unsaturated carbonyl (δ 6.3–7.8 ppm for aromatic/alkene protons) .
- IR Spectroscopy : Confirm Boc C=O stretch (~1680 cm) and carboxylic acid O-H stretch (~2500–3300 cm) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Boc-protected phenylpropenoic acid derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:
- Standardized Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Purity Validation : Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., ethyl acetate) using GC-MS .
- Structural Analog Comparison : Compare activity against analogs lacking the Boc group or with modified substituents to isolate functional groups responsible for bioactivity .
Q. What strategies mitigate steric hindrance from the tert-butoxycarbonyl group during peptide coupling reactions involving this compound?
- Methodological Answer : The bulky Boc group can impede amide bond formation. Solutions include:
Q. How do reaction mechanisms differ when synthesizing Boc-protected derivatives under varying solvent systems?
- Methodological Answer : Solvents influence reaction pathways:
- Polar Aprotic Solvents (DMF) : Stabilize carbamate intermediates during Boc protection, favoring nucleophilic attack .
- Non-Polar Solvents (DCM) : Reduce side reactions (e.g., hydrolysis) but may slow reaction kinetics .
Mechanistic studies using DFT calculations suggest that solvent polarity modulates transition-state energy barriers for Boc group retention .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal : Collect chemical waste in sealed containers labeled for incineration .
Data Contradiction Analysis
Q. Why do computational models and experimental data sometimes conflict in predicting the reactivity of the α,β-unsaturated carbonyl group?
- Methodological Answer : Discrepancies arise from:
- Solvent Effects : Computational models often neglect solvent interactions, whereas experimental data include solvation .
- Conformational Flexibility : X-ray crystallography data (e.g., dihedral angles of the propenoic acid chain) may show dynamic conformations not captured in static DFT models .
Applications in Drug Development
Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound?
- Methodological Answer : SAR strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
